![molecular formula C14H19BO4 B062969 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 171364-80-0](/img/structure/B62969.png)
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It is also known by other names such as “4-Methoxycarbonylphenylboronic acid pinacol ester” and "4-Methoxycarbonylphenylboronic acid, pinacol ester" . The molecular weight of this compound is 262.11 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” consists of a benzene ring attached to a methyl ester group and a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms and two methyl groups .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” are not available, boronic esters like this compound are often used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions with aryl halides to form C-C bonds . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the creation of carbon-carbon bonds.
Synthesis of Biphenyl Derivatives
It is used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst . This process is crucial in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics.
Drug Delivery Systems
The compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For instance, it has been structurally modified with hyaluronic acid (HA) to encapsulate curcumin (CUR) to form curcumin-loaded nanoparticles (HA@CUR NPs) .
Treatment of Periodontitis
The ROS-responsive drug delivery system mentioned above has been applied in the treatment of periodontitis . The system can rapidly release CUR in a ROS environment to reach the concentration required for treatment .
Transesterification Reactions
It is used as a reagent in transesterification reactions . These reactions are important in the production of biodiesel, where it is used to convert vegetable oils or animal fats into fatty acid methyl esters.
Preparation of γ-secretase Modulators
The compound is used in the preparation of aminothiazoles as γ-secretase modulators . These modulators are potential therapeutic agents for Alzheimer’s disease.
Preparation of JAK2 Inhibitors
It is also used in the preparation of amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy . These inhibitors are potential therapeutic agents for certain types of cancer.
Synthesis of Novel Copolymers
The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . These copolymers have potential applications in organic electronics.
Safety and Hazards
Mechanism of Action
Also known as 4-Methoxycarbonylphenylboronic acid pinacol ester, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with a variety of applications in organic synthesis .
Target of Action
The primary targets of this compound are typically organic molecules that require the addition of a boronic acid group. The compound acts as a reagent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound is often used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds . It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involved in the formation of C-C bonds. By introducing a boronic acid group, it enables the formation of new bonds and the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the formation of new C-C bonds, enabling the synthesis of complex organic molecules. This is particularly useful in the creation of pharmaceuticals and other organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the compound’s reactivity can be significantly accelerated at physiological pH .
properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIZEQZILPXYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378500 | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
171364-80-0 | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171364-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methoxycarbonyl)benzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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